molecular formula C2H2N8 B599635 Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine CAS No. 161238-62-6

Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine

Cat. No.: B599635
CAS No.: 161238-62-6
M. Wt: 138.094
InChI Key: BMPGFKZAHMPVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine is a heterocyclic compound characterized by its high nitrogen content and unique structural featuresIts molecular formula is C₂H₂N₈, and it has a molecular weight of 138.091 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine can be synthesized through several methods. One common approach involves the treatment of 3-hydrazino-1,2,4,5-tetrazines with nitrous acid or by substituting leaving groups in the tetrazine ring with sodium azide . Another method includes the diazotization of 3,6-diamino-1,2,4,5-tetrazine with sodium nitrite, followed by reacting the non-isolated diazonium salt with sodium azide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted, solid-phase, and metal-based reactions are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazines and tetrazoles, which have applications in energetic materials and pharmaceuticals .

Scientific Research Applications

Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine involves its interaction with molecular targets through its nitrogen-rich structure. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or materials.

Comparison with Similar Compounds

Properties

IUPAC Name

tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N8/c3-1-4-5-2-6-8-9-10(2)7-1/h(H2,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPGFKZAHMPVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN2C(=NN=N2)N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.